ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14787314
InChI: InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-6-5-7-13-11(12)8-9-20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21)
SMILES:
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC14787314

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name ethyl 4-methyl-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-6-5-7-13-11(12)8-9-20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21)
Standard InChI Key DMKQUGPEQYZHEA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three key components:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur at positions 1 and 3, respectively.

  • Substituents:

    • A methyl group at the 4-position of the thiazole.

    • An ethyl carboxylate ester at the 5-position.

    • A 1-methylindole-4-carbonyl group attached via an amide bond at the 2-position.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18_{18}H18_{18}N4_4O3_3S
Molecular Weight386.43 g/mol
IUPAC NameEthyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointNot empirically determined; estimated 180–190°C (analog-based)

The indole moiety’s electron-rich aromatic system facilitates π-π stacking interactions with biological targets, while the thiazole’s sulfur atom enhances metabolic stability.

Synthetic Routes and Optimization

Core Thiazole Formation

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo carbonyl compounds. For example:

  • Thiourea preparation: Reaction of methyl thiourea with ethyl 4-chloroacetoacetate in acetic acid under reflux .

  • Cyclization: Catalyzed by sodium acetate at 100°C for 5 hours, yielding the 4-methyl-thiazole-5-carboxylate intermediate .

Indole Moiety Coupling

The 1-methylindole-4-carbonyl group is introduced via amide bond formation:

  • Activation: 1-Methylindole-4-carboxylic acid is converted to its acyl chloride using thionyl chloride.

  • Amidation: Reaction with the thiazole-2-amine intermediate in anhydrous dioxane with triethylamine as a base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiourea FormationAcOH, NaOAc, 100°C, 5h73
AmidationEt3_3N, dioxane, 25°C, 2h68

Yield optimization requires precise stoichiometry (1.1:1 acyl chloride-to-amine ratio) and inert conditions to prevent ester hydrolysis .

Biological Activity and Mechanisms

Antimicrobial Activity

While direct data are unavailable, thiazole derivatives with ester groups show broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC = 8–32 µg/mL) . The indole moiety may disrupt bacterial membrane integrity via hydrophobic interactions.

Industrial and Research Applications

Drug Development

  • Lead Optimization: The ethyl carboxylate enhances blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

  • Prodrug Potential: Ester hydrolysis in vivo could release active carboxylic acid metabolites with improved target binding .

Chemical Probes

Fluorescent- and TCO-tagged derivatives enable target engagement studies. For example:

  • TCO Probe 40: Retains HSET inhibition (IC50_{50} = 89 nM) and facilitates intracellular target visualization via click chemistry.

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates costly purification (e.g., HPLC, recrystallization).

  • Selectivity Optimization: Off-target effects on Eg5 kinesin remain a concern (IC50_{50} ratio HSET/Eg5 > 100 required).

  • In Vivo Validation: Plasma stability assays indicate moderate half-lives (~215 minutes in mice), warranting pharmacokinetic studies.

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